molecular formula C14H11N B14154902 N-ethynyl-N-phenylaniline CAS No. 4231-39-4

N-ethynyl-N-phenylaniline

Cat. No.: B14154902
CAS No.: 4231-39-4
M. Wt: 193.24 g/mol
InChI Key: FIBSTLLRJVXRAD-UHFFFAOYSA-N
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Description

N-ethynyl-N-phenylaniline: is an organic compound with the molecular formula C14H11N It is a derivative of aniline, where the nitrogen atom is bonded to both an ethynyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethynyl-N-phenylaniline typically involves the reaction of phenylacetylene with aniline in the presence of a suitable catalyst. One common method is the palladium-catalyzed coupling reaction, where bis(triphenylphosphine)palladium dichloride and copper iodide are used as catalysts . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-ethynyl-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted aniline.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-ethynyl-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethynyl-N-phenylaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and for studying its potential biological activities.

Properties

CAS No.

4231-39-4

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

N-ethynyl-N-phenylaniline

InChI

InChI=1S/C14H11N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H

InChI Key

FIBSTLLRJVXRAD-UHFFFAOYSA-N

Canonical SMILES

C#CN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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